
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This specific arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H5BrF4O2 |
|---|---|
Peso molecular |
301.03 g/mol |
Nombre IUPAC |
2-[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)7(11)1-4(6)2-8(15)16/h1,3H,2H2,(H,15,16) |
Clave InChI |
SUCNHMKOSSENNW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
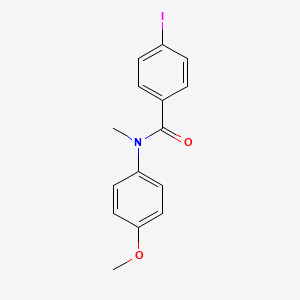

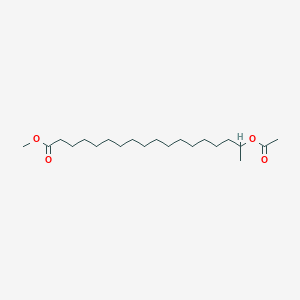
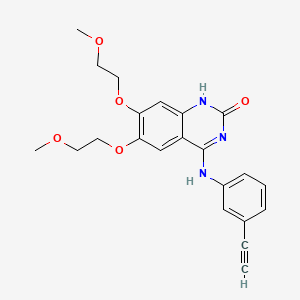
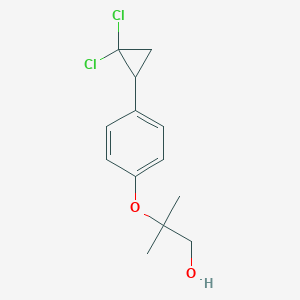
![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
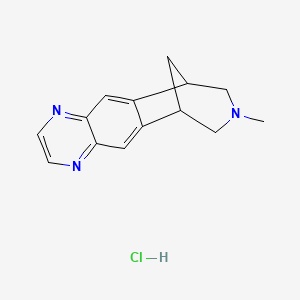
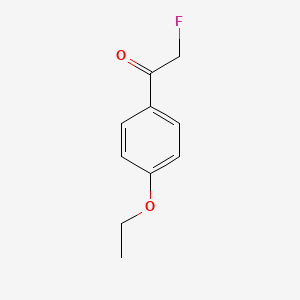
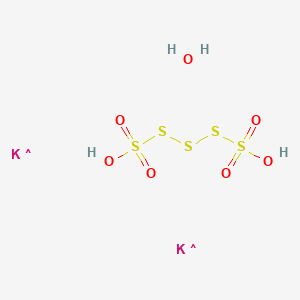

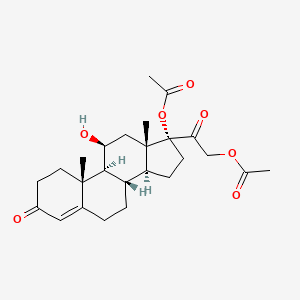

![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
